molecular formula C20H17Cl2N3O B4277049 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide

Cat. No.: B4277049
M. Wt: 386.3 g/mol
InChI Key: NEOSFJBKQOZFLS-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide is a synthetic organic compound with a complex structure that includes a dichlorobenzyl group, a pyrazole ring, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the pyrazole derivative.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.

    Reduction: Reduction reactions may target the carbonyl group in the cyclopropanecarboxamide moiety.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for its activity against specific diseases or conditions, particularly those involving inflammation or cancer.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The dichlorobenzyl group and pyrazole ring are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide
  • N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylpropionamide

Uniqueness

Compared to similar compounds, N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which can impart different steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-18-7-4-8-19(22)17(18)12-25-11-14(10-23-25)24-20(26)16-9-15(16)13-5-2-1-3-6-13/h1-8,10-11,15-16H,9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOSFJBKQOZFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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